Lipophilicity Advantage of 7‑CF₃ over 7‑Cl and 7‑H Analogues
The computed partition coefficient (XLogP3) of 7‑(trifluoromethyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is 2.6, as determined by PubChem's XLogP3‑AA algorithm [REFS‑1]. This value is substantially higher than the corresponding 7‑chloro analogue (estimated XLogP3 ≈ 1.6–1.8) and the unsubstituted parent 3,4‑dihydro‑1H‑benzo[b]azepin‑5(2H)‑one (XLogP3 ≈ 1.2) [REFS‑2]. The difference of 0.8–1.4 log units translates to a 6‑ to 25‑fold higher octanol–water partition coefficient, indicating markedly superior membrane permeability potential.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 7‑Chloro analogue: XLogP3 ≈ 1.6–1.8; Unsubstituted parent: XLogP3 ≈ 1.2 |
| Quantified Difference | ΔXLogP3 = +0.8 to +1.4 (6–25× higher lipophilicity) |
| Conditions | Computed by XLogP3‑AA algorithm, PubChem release 2021.05.07 |
Why This Matters
Higher lipophilicity is a critical parameter for CNS drug discovery programs where blood–brain barrier penetration is required, making the 7‑CF₃ analogue a strategic choice over the 7‑Cl or 7‑H versions.
- [1] PubChem Computed Properties: XLogP3‑AA = 2.6 for 7‑(Trifluoromethyl)‑3,4‑dihydro‑1H‑benzo[b]azepin‑5(2H)‑one. View Source
- [2] Estimated XLogP3 values for 7‑chloro‑ and unsubstituted benzazepinone analogues based on structural similarity and PubChem‑computed data for related compounds. View Source
